![molecular formula C21H21N2+ B14179878 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium CAS No. 870554-54-4](/img/structure/B14179878.png)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium is an organic compound known for its nonlinear optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium typically involves the metathesis reaction of 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium iodide with the sodium salt of a suitable acid. The reaction is carried out in methanol, and the product is recrystallized to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other nonlinear optical materials.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials for photonics and optoelectronics.
作用機序
The mechanism of action of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium involves its interaction with molecular targets through its nonlinear optical properties. The compound can interact with light at specific wavelengths, leading to phenomena such as second-harmonic generation. These interactions are mediated by the electronic structure of the compound, which allows it to absorb and emit light efficiently .
類似化合物との比較
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium: Similar in structure but with a methyl group instead of a phenyl group.
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-ethylpyridinium: Contains an ethyl group instead of a phenyl group.
Uniqueness
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium is unique due to its specific electronic structure, which imparts distinct nonlinear optical properties. This makes it particularly valuable for applications in photonics and optoelectronics, where precise control over light-matter interactions is crucial .
特性
CAS番号 |
870554-54-4 |
|---|---|
分子式 |
C21H21N2+ |
分子量 |
301.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[2-(1-phenylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C21H21N2/c1-22(2)20-12-10-18(11-13-20)8-9-19-14-16-23(17-15-19)21-6-4-3-5-7-21/h3-17H,1-2H3/q+1 |
InChIキー |
AXPPPSAKFFRVMV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
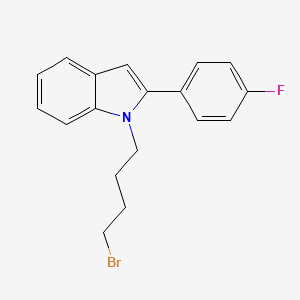

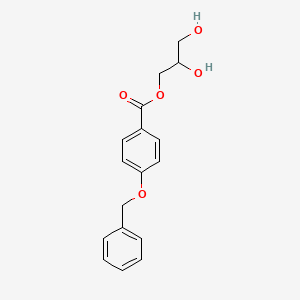
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)

![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
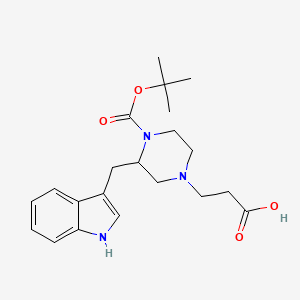
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
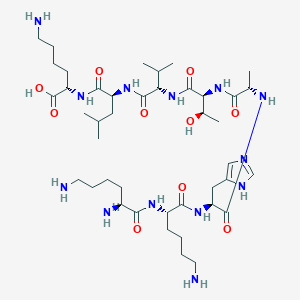

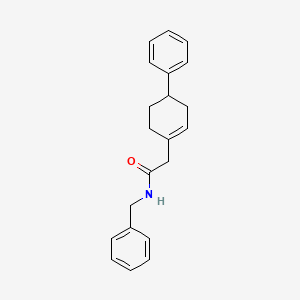
![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
